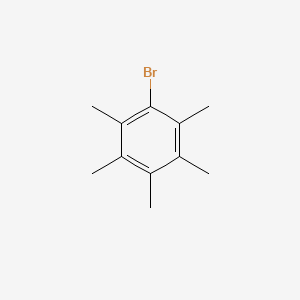

Bromopentamethylbenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 340. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,3,4,5,6-pentamethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Br/c1-6-7(2)9(4)11(12)10(5)8(6)3/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDQRULPGCFCLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)Br)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199501 | |

| Record name | Bromopentamethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5153-40-2 | |

| Record name | 1-Bromo-2,3,4,5,6-pentamethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5153-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromopentamethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005153402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromopentamethylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bromopentamethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromopentamethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Bromopentamethylbenzene CAS number 5153-40-2 properties

An In-depth Technical Guide to Bromopentamethylbenzene (CAS 5153-40-2)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS 5153-40-2), a key intermediate in various fields of chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core physicochemical properties, spectroscopic data, synthesis protocols, reactivity profiles, and safety information to facilitate its effective and safe application in the laboratory and beyond.

Introduction and Strategic Importance

This compound, also known as 1-bromo-2,3,4,5,6-pentamethylbenzene, is a polysubstituted aromatic hydrocarbon.[1][2] Its structure, featuring a fully methylated benzene ring with a single bromine substituent, makes it a sterically hindered yet highly functionalized molecule. This unique combination of features renders it an invaluable building block in organic synthesis, particularly in the fields of pharmaceuticals, agrochemicals, and dyestuffs.[1][3][4][5]

The electron-donating nature of the five methyl groups makes the aromatic ring electron-rich, influencing its reactivity in electrophilic substitution reactions.[6] The bromine atom serves as a versatile functional handle, readily participating in a wide array of cross-coupling and substitution reactions.[1] This allows for the precise and strategic construction of complex molecular architectures, a critical requirement in the discovery and development of novel active pharmaceutical ingredients (APIs).[3] Understanding the properties and reactivity of this compound is therefore paramount for any scientist looking to leverage its synthetic potential.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data is critical for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Source(s) |

| CAS Number | 5153-40-2 | [1][2][7][8][9] |

| Molecular Formula | C₁₁H₁₅Br | [7][9][10] |

| Molecular Weight | 227.14 g/mol | [7][9][10] |

| Appearance | White to almost white solid, powder, or crystals. | [7][8] |

| Melting Point | 161-162 °C | [7][8] |

| Boiling Point | 290 °C | [7][8] |

| Solubility | Insoluble in water. | [7] |

| Storage Condition | Sealed in a dry place at room temperature. | [7][8] |

| SMILES | BrC1=C(C)C(C)=C(C)C(C)=C1C | [1] |

| InChI Key | XPDQRULPGCFCLX-UHFFFAOYSA-N | [1][5] |

Spectroscopic and Analytical Characterization

Unambiguous identification of this compound is achieved through a combination of standard spectroscopic techniques. The following sections detail the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the molecule's symmetry, the proton NMR spectrum is relatively simple. One would expect two distinct singlets. The fifteen protons of the five methyl groups would likely appear as a single, integrated peak, while the aromatic proton (if present as an impurity or in a related compound) would be significantly downfield. The high degree of substitution often means the primary starting material is pentamethylbenzene, which has a single aromatic proton.

-

¹³C NMR: The carbon spectrum will be more complex, showing distinct signals for the aromatic carbons and the methyl carbons. The carbon atom bonded to the bromine will have a characteristic chemical shift, and the other aromatic carbons will also be distinguishable.

Mass Spectrometry (MS)

Mass spectrometry is a definitive tool for confirming the presence of bromine. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the mass spectrum of this compound will exhibit a characteristic pattern.[11]

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight with the ⁷⁹Br isotope (C₁₁H₁₅⁷⁹Br).

-

M+2 Peak: A peak of nearly equal intensity at two mass units higher, corresponding to the molecular weight with the ⁸¹Br isotope (C₁₁H₁₅⁸¹Br).[11] This 1:1 ratio for the M⁺ and M+2 peaks is a hallmark signature for compounds containing a single bromine atom.[11]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorption bands for this compound include:

-

C-H stretching (aromatic): Typically weak, found around 3000-3100 cm⁻¹.

-

C-H stretching (aliphatic): Strong absorptions from the methyl groups, typically in the 2850-2975 cm⁻¹ range.

-

C=C stretching (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-Br stretching: Found in the fingerprint region, typically between 500-600 cm⁻¹.

Synthesis and Reactivity

Synthesis Protocol: Electrophilic Bromination of Pentamethylbenzene

The most common method for preparing this compound is through the electrophilic aromatic substitution of pentamethylbenzene.[7] The high electron density of the pentamethylbenzene ring makes it highly susceptible to electrophilic attack.[6]

Caption: Synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with pentamethylbenzene and a suitable solvent (e.g., a halogenated solvent like dichloromethane or carbon tetrachloride).

-

Catalyst Introduction: While the use of a Lewis acid catalyst like iron(III) bromide (FeBr₃) is common for benzene halogenation, the highly activated nature of pentamethylbenzene may allow the reaction to proceed with just heat.[7][12] The catalyst polarizes the Br-Br bond, creating a potent electrophile (Br⁺).

-

Bromine Addition: Slowly add a stoichiometric equivalent of liquid bromine (Br₂) to the reaction mixture. This step is highly exothermic and should be performed with caution, potentially using an ice bath to control the temperature.

-

Reaction Progression: Heat the mixture to reflux and monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the starting material indicates completion.

-

Workup: Cool the reaction mixture to room temperature. Quench any unreacted bromine by adding a saturated solution of sodium thiosulfate. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or hexane) to yield pure this compound.

Reactivity Profile

The bromine atom is the primary site of reactivity, serving as an excellent leaving group in various transformations. The steric bulk of the adjacent methyl groups can influence reaction rates and accessibility to the reaction center.

Caption: Key reaction pathways for this compound.

-

Cross-Coupling Reactions: It is an ideal substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of complex biphenyl derivatives or the attachment of various organic fragments.

-

Grignard Reagent Formation: Reaction with magnesium metal yields the corresponding Grignard reagent, pentamethylphenylmagnesium bromide. This powerful nucleophile can then be used to react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂) to introduce new functional groups.

-

Nucleophilic Aromatic Substitution (SₙAr): While typically difficult for aryl halides, under specific conditions (e.g., high temperature, strong nucleophiles, or with copper catalysis), the bromine can be displaced by nucleophiles like amines or alkoxides.

Safety and Handling

This compound is an irritant and requires careful handling to minimize exposure.[7][10] Adherence to standard laboratory safety protocols is mandatory.

Hazard Identification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS).[10]

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment (Long-term) | 4 | H413: May cause long lasting harmful effects to aquatic life |

Data sourced from PubChem.[10]

Recommended Handling and PPE

A standard safety workflow should be followed when working with this chemical.

Caption: Laboratory safety workflow for handling this compound.

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7][13]

-

Handling Practices: Avoid direct contact with skin and eyes.[7] Do not breathe dust. Wash hands thoroughly after handling.[13]

-

Storage: Store in a tightly sealed container in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

-

ChemBK. (2024, April 10). 1-bromo-2,3,4,5,6-pentamethylbenzene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Arctom. (n.d.). CAS NO. 5153-40-2 | this compound. Retrieved from [Link]

-

ChemBK. (2024, April 10). This compound. Retrieved from [Link]

- Unnamed Source. (2025, December 5). The Role of this compound in Pharmaceutical Synthesis.

-

Wikipedia. (n.d.). Pentamethylbenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structure of compound 6 in the crystal. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,5-Dibromo-2′,3′,4′,5′,6′-pentamethyl-1,1′-biphenyl. PMC. Retrieved from [Link]

-

NIST. (n.d.). Benzene, (bromomethyl)-. NIST WebBook. Retrieved from [Link]

-

MassBank. (2008, October 21). Organic compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Halogenation of Benzene and Methylbenzene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pentamethylbenzene. PubChem Compound Database. Retrieved from [Link]

-

Khan Academy. (2013, July 9). Synthesis of substituted benzene rings II. YouTube. Retrieved from [Link]

-

Unnamed Source. (2023, December 2). Bromo pattern in Mass Spectrometry. YouTube. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure of 1-bromo-2-(phenylselenyl)benzene. PMC. Retrieved from [Link]

-

ACS Publications. (2016, February 11). Spray Inlet Proton Transfer Reaction Mass Spectrometry (SI-PTR-MS) for Rapid and Sensitive Online Monitoring of Benzene in Water. Retrieved from [Link]

-

Unnamed Source. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. Retrieved from [Link]

Sources

- 1. CAS 5153-40-2: 1-Bromo-2,3,4,5,6-pentamethylbenzene [cymitquimica.com]

- 2. arctomsci.com [arctomsci.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 5153-40-2 [m.chemicalbook.com]

- 5. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. Pentamethylbenzene - Wikipedia [en.wikipedia.org]

- 7. chembk.com [chembk.com]

- 8. This compound CAS#: 5153-40-2 [m.chemicalbook.com]

- 9. 5153-40-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. This compound | C11H15Br | CID 78831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to 1-bromo-2,3,4,5,6-pentamethylbenzene: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-bromo-2,3,4,5,6-pentamethylbenzene, also known as bromopentamethylbenzene, is a polysubstituted aromatic compound with the chemical formula C₁₁H₁₅Br.[1][2] This crystalline solid serves as a versatile intermediate in organic synthesis, primarily owing to the reactivity of its carbon-bromine bond.[2][3] Its sterically hindered and electron-rich pentamethylphenyl scaffold makes it a unique building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, spectroscopic properties, synthesis, reactivity, and applications, with a focus on providing practical insights for laboratory and industrial use.

Chemical Structure and Properties

1-bromo-2,3,4,5,6-pentamethylbenzene consists of a benzene ring substituted with five methyl groups and one bromine atom. The high degree of methylation significantly influences the electronic and steric properties of the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of 1-bromo-2,3,4,5,6-pentamethylbenzene is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 5153-40-2 | [1] |

| Molecular Formula | C₁₁H₁₅Br | [1] |

| Molecular Weight | 227.14 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 161-162 °C | [4] |

| Boiling Point | 290 °C | [4] |

| Solubility | Insoluble in water | [4] |

Spectroscopic Characterization

The structural elucidation of 1-bromo-2,3,4,5,6-pentamethylbenzene relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the molecule's symmetry, the ¹H NMR spectrum is expected to show distinct signals for the methyl protons. The ¹³C NMR spectrum will display characteristic peaks for the aromatic carbons and the methyl carbons.[5]

Infrared (IR) Spectroscopy: The IR spectrum of 1-bromo-2,3,4,5,6-pentamethylbenzene will exhibit characteristic absorption bands corresponding to C-H stretching of the methyl groups and the aromatic ring, as well as C=C stretching of the benzene ring. The C-Br stretching vibration is also expected to be present.[1]

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[1] Fragmentation patterns will likely involve the loss of methyl groups and the bromine atom.

Synthesis of 1-bromo-2,3,4,5,6-pentamethylbenzene

The primary synthetic route to 1-bromo-2,3,4,5,6-pentamethylbenzene is through the electrophilic aromatic substitution of pentamethylbenzene.[2]

Reaction Mechanism: Electrophilic Aromatic Bromination

The reaction proceeds via the attack of an electrophilic bromine species on the electron-rich pentamethylbenzene ring. A Lewis acid catalyst, such as FeBr₃, is often employed to polarize the Br-Br bond, generating a more potent electrophile. The reaction mechanism is illustrated below.

Caption: Mechanism of Electrophilic Bromination.

Experimental Protocol: Synthesis of 1-bromo-2,3,4,5,6-pentamethylbenzene

This protocol describes a general procedure for the bromination of pentamethylbenzene.

Materials:

-

Pentamethylbenzene

-

Bromine

-

Iron filings (catalyst)

-

Carbon tetrachloride (solvent)

-

Sodium bisulfite solution

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve pentamethylbenzene in carbon tetrachloride.

-

Add a catalytic amount of iron filings to the solution.

-

From the dropping funnel, add a solution of bromine in carbon tetrachloride dropwise to the stirred solution at room temperature. The addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue stirring the mixture at room temperature until the red color of bromine disappears.

-

Quench the reaction by slowly adding a saturated sodium bisulfite solution to remove any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash the organic layer with a saturated sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude product by recrystallization from ethanol to afford 1-bromo-2,3,4,5,6-pentamethylbenzene as a crystalline solid.

Caption: Synthetic Workflow for this compound.

Chemical Reactivity and Applications

The bromine atom in 1-bromo-2,3,4,5,6-pentamethylbenzene is the primary site of reactivity, making it a valuable precursor for a variety of organometallic reagents and cross-coupling reactions.

Formation of Grignard Reagent

1-bromo-2,3,4,5,6-pentamethylbenzene readily reacts with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form the corresponding Grignard reagent, pentamethylphenylmagnesium bromide.[1][6] This organometallic compound is a potent nucleophile and a strong base.

Experimental Protocol: Preparation of Pentamethylphenylmagnesium Bromide

Materials:

-

1-bromo-2,3,4,5,6-pentamethylbenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

A small crystal of iodine (as an initiator)

Procedure:

-

Flame-dry all glassware and allow to cool under an inert atmosphere (e.g., nitrogen or argon).

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the magnesium turnings and the iodine crystal.

-

Add a small amount of anhydrous ether to cover the magnesium.

-

Add a solution of 1-bromo-2,3,4,5,6-pentamethylbenzene in anhydrous ether dropwise. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy. Gentle warming may be necessary.

-

Once the reaction has started, add the remaining solution at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting Grignard reagent is typically used immediately in subsequent reactions.[6]

Suzuki-Miyaura Cross-Coupling Reactions

1-bromo-2,3,4,5,6-pentamethylbenzene is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7][8] This reaction allows for the formation of a carbon-carbon bond between the pentamethylphenyl group and various aryl or vinyl boronic acids or esters, providing access to a wide range of polysubstituted biaryls and other complex aromatic systems.

The general catalytic cycle for the Suzuki-Miyaura coupling is depicted below.

Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.

Applications in Pharmaceutical and Materials Science

As a versatile intermediate, 1-bromo-2,3,4,5,6-pentamethylbenzene is utilized in the synthesis of various compounds in the pharmaceutical and materials science industries.[3] Its sterically demanding nature can be exploited to create molecules with specific three-dimensional structures, which can be crucial for biological activity or material properties.

Safety and Handling

1-bromo-2,3,4,5,6-pentamethylbenzene is an irritant to the eyes, skin, and respiratory tract.[2][4] It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[4] Store in a tightly sealed container in a cool, dry place.

Conclusion

1-bromo-2,3,4,5,6-pentamethylbenzene is a valuable and versatile building block in organic synthesis. Its unique combination of steric bulk and electronic properties, coupled with the reactivity of the carbon-bromine bond, provides access to a wide array of complex molecular structures. The synthetic and reaction protocols outlined in this guide, along with an understanding of its chemical properties and safe handling procedures, will enable researchers and scientists to effectively utilize this compound in their drug discovery and materials science endeavors.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 78831, this compound. [Link].

-

ChemBK. 1-bromo-2,3,4,5,6-pentamethylbenzene. [Link].

-

Sagar Life Sciences Pvt. Ltd. 6-Bromo 1,2,3,4,5-Pentamethyl Benzene, Grade: Medicine Grade. [Link].

-

ChemBK. 1-bromo-2,3,4,5,6-pentamethylbenzene - Physico-chemical Properties. [Link].

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

Jasperse, C. Grignard Reaction. [Link].

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

Physical and chemical properties of bromopentamethylbenzene

An In-Depth Technical Guide to Bromopentamethylbenzene: Properties, Reactivity, and Applications

This guide provides a comprehensive technical overview of this compound (CAS No. 5153-40-2), a key intermediate in advanced organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document synthesizes its core physical and chemical properties, details its reactivity with field-proven experimental insights, and outlines its applications. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and practical utility.

Introduction and Molecular Overview

This compound, also known as 1-bromo-2,3,4,5,6-pentamethylbenzene, is a polysubstituted aromatic halide. Its structure consists of a benzene ring fully substituted with five methyl groups and one bromine atom. This high degree of substitution imparts unique characteristics, particularly significant steric hindrance and electronic effects from the electron-donating methyl groups. These features make it a valuable, albeit sterically demanding, building block in the synthesis of complex molecular architectures.[1] It is a crucial raw material and intermediate in the production of pharmaceuticals, agrochemicals, and dyestuffs.[2][3]

Molecular Structure:

Caption: 2D Structure of this compound.

Core Physical and Spectroscopic Properties

The physical state and solubility of this compound dictate its handling, storage, and reaction conditions. Spectroscopic data is fundamental for its identification and quality assurance.

Physical Characteristics

This compound is typically a white to off-white crystalline solid at room temperature and is insoluble in water, necessitating the use of organic solvents for reactions.[2][4][5][6][7]

| Property | Value | Source(s) |

| CAS Number | 5153-40-2 | [2][5][8] |

| Molecular Formula | C₁₁H₁₅Br | [4][5][8] |

| Molar Mass | 227.14 g/mol | [4][5][8] |

| Appearance | White to almost white solid/powder/crystal | [2][3][4][5] |

| Melting Point | 158.5 - 164.5 °C (clear melt) | [3][4][5] |

| Boiling Point | 290 °C | [2][4][5] |

| Water Solubility | Insoluble | [2][4][5] |

| Storage | Sealed in dry, Room Temperature | [2][4][5] |

Spectroscopic Profile

Spectroscopic analysis is non-negotiable for confirming the identity and purity of starting materials. The highly symmetric nature of this compound leads to a relatively simple yet informative spectroscopic signature.[9][10]

-

¹H NMR Spectroscopy : Due to the rapid rotation of the methyl groups and the overall symmetry of the molecule, the fifteen protons of the five methyl groups are chemically equivalent. This results in a single, sharp peak in the proton NMR spectrum, typically integrating to 15H.

-

¹³C NMR Spectroscopy : The spectrum is expected to show three distinct signals: one for the single carbon atom bonded to bromine, one for the five carbon atoms bonded to the methyl groups, and one for the five equivalent methyl carbons.

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by strong C-H stretching vibrations from the alkyl groups (around 2850-2960 cm⁻¹) and C-H bending (around 1440-1465 cm⁻¹).[11] The C-Br stretch appears in the fingerprint region at lower wavenumbers.

-

Mass Spectrometry : The mass spectrum provides definitive evidence of the molecular weight and the presence of bromine.[9][11] A characteristic pair of peaks for the molecular ion (M⁺) will be observed at m/z 226 and 228, with nearly equal intensity. This iconic 1:1 ratio is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br.[9]

Synthesis of this compound

The most direct and common method for synthesizing this compound is through the electrophilic aromatic substitution of pentamethylbenzene.[4][5] Heat is often applied to increase the reaction rate.[4][5]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Bromination of Pentamethylbenzene

Causality: This protocol utilizes elemental bromine as the electrophile. A catalyst such as iron(III) bromide (FeBr₃), often generated in situ from iron filings and bromine, is typically used to polarize the Br-Br bond, creating a potent electrophile ("Br⁺") necessary to attack the electron-rich pentamethylbenzene ring.

-

Setup : In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct).

-

Reagents : Charge the flask with pentamethylbenzene and a suitable anhydrous solvent (e.g., dichloromethane or carbon tetrachloride).

-

Initiation : Add a catalytic amount of iron filings.

-

Bromine Addition : Dissolve a stoichiometric equivalent of liquid bromine in the same solvent and add it to the dropping funnel. Add the bromine solution dropwise to the stirring reaction mixture at room temperature. The reaction is exothermic.

-

Reaction : After the addition is complete, gently heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress using TLC or GC.

-

Workup : Cool the reaction mixture to room temperature. Quench the reaction by slowly adding an aqueous solution of a reducing agent (e.g., sodium bisulfite) to destroy any excess bromine.

-

Extraction : Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification : Purify the crude solid product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the carbon-bromine bond, making it an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds.

Grignard Reagent Formation

The transformation of the C(sp²)-Br bond into a highly nucleophilic Grignard reagent is one of its most valuable reactions, enabling the formation of new C-C bonds.[12][13]

Causality: The reaction requires an anhydrous ether solvent (like diethyl ether or THF) which stabilizes the forming Grignard reagent (R-MgX) through coordination. The magnesium metal undergoes an oxidative insertion into the C-Br bond.[12] Activating the magnesium surface, often with a crystal of iodine or by mechanical crushing, is critical to remove the passivating oxide layer and initiate the reaction.[12]

Caption: Workflow for Grignard reagent synthesis and application.

Experimental Protocol: Grignard Reagent Synthesis

-

Glassware Preparation : Ensure all glassware is rigorously dried in an oven and assembled hot under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

-

Setup : Place magnesium turnings and a small crystal of iodine in a three-neck flask equipped with a condenser, a dropping funnel, and a nitrogen inlet.

-

Solvent Addition : Add anhydrous diethyl ether to the flask.

-

Substrate Addition : Dissolve this compound in anhydrous ether and add it to the dropping funnel.

-

Initiation : Add a small portion of the substrate solution to the magnesium. The disappearance of the iodine color and the appearance of cloudiness or bubbling indicate reaction initiation.[13] Gentle heating or sonication may be required.

-

Reaction : Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

Completion : After the addition is complete, continue to stir the grayish, cloudy solution for an additional hour to ensure all the magnesium has reacted. The resulting Grignard reagent is ready for use in subsequent reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an effective aryl halide partner in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig amination reactions.[14][15] These reactions are cornerstones of modern medicinal chemistry for constructing complex molecules.[1][14]

Causality: The Suzuki reaction, for example, couples an organoboron species with an organohalide.[16] The catalytic cycle involves three key steps:

-

Oxidative Addition : The Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.

-

Transmetalation : The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the bromide. This step requires a base to activate the organoboron compound.[16]

-

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to avoid exposure.

-

GHS Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H413 (May cause long lasting harmful effects to aquatic life).[8]

-

Precautionary Measures :

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles with side shields or a face shield, and a lab coat.[4]

-

Handling : Avoid breathing dust.[5] Wash hands thoroughly after handling. Avoid contact with skin and eyes.[5]

-

Storage : Store in a tightly sealed container in a dry, cool place away from incompatible materials such as strong oxidizing agents and strong acids.[4][5]

-

Conclusion

This compound is a synthetically versatile intermediate whose utility stems from the reactivity of its carbon-bromine bond. While its sterically hindered nature presents unique challenges and opportunities, its role in forming complex carbon frameworks via Grignard and cross-coupling reactions makes it an indispensable tool for researchers in pharmaceutical and materials science. A thorough understanding of its properties, synthetic protocols, and safety requirements is essential for its effective and safe utilization in the laboratory.

References

-

1-bromo-2,3,4,5,6-pentamethylbenzene - Physico-chemical Properties. (2024). ChemBK. [Link]

-

This compound - Physico-chemical Properties. (2024). ChemBK. [Link]

-

This compound | C11H15Br | CID 78831. PubChem, National Institutes of Health. [Link]

-

1-Chloro-2,3,4,5,6-pentamethylbenzene | CAS#:5153-39-9. Chemsrc. [Link]

-

Chloropentamethylbenzene | C11H15Cl | CID 138424. PubChem, National Institutes of Health. [Link]

-

Cas 51905-34-1,LITHIUM PENTAMETHYLCYCLOPENTADIENIDE. Lookchem. [Link]

-

Grignard Reaction. Jasperse, North Dakota State University. [Link]

-

Grignard Reaction. University of California, Irvine. [Link]

-

Grignard Reaction. (2020). YouTube. [Link]

-

grignard reaction. (2020). YouTube. [Link]

-

Chemical Properties of Benzene, 1-bromo-3-methyl- (CAS 591-17-3). Cheméo. [Link]

-

Aromatic Reactions: Grignard Reaction to form Benzoic Acid. OrgoSolver. [Link]

-

Cross-Coupling and Related Reactions. PubMed Central, National Institutes of Health. [Link]

-

Synthesis of substituted benzene rings II. Khan Academy. [Link]

-

Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions. PubMed Central, National Institutes of Health. [Link]

- Preparation method for bromopentafluorobenzene.

-

Solving an Unknown Organic Structure using NMR, IR, and MS. (2017). YouTube. [Link]

-

Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. ResearchGate. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

-

Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

-

Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Chemistry. [Link]

-

Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. (2015). YouTube. [Link]

-

What is the general pattern of the reactivity of benzene?. Quora. [Link]

-

Introduction to Reactions of Benzene. (2021). YouTube. [Link]

-

Aromatic Reactivity. Michigan State University Chemistry. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 5153-40-2 [m.chemicalbook.com]

- 3. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. chembk.com [chembk.com]

- 5. chembk.com [chembk.com]

- 6. This compound CAS#: 5153-40-2 [m.chemicalbook.com]

- 7. 5153-40-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound | C11H15Br | CID 78831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. d.web.umkc.edu [d.web.umkc.edu]

- 14. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Suzuki Coupling [organic-chemistry.org]

An In-depth Guide to the Systematic Nomenclature of C11H15Br Isomers

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C₁₁H₁₅Br represents a multitude of structural isomers, each with a unique chemical identity and a distinct International Union of Pure and Applied Chemistry (IUPAC) name. This guide provides a systematic framework for elucidating the structure and correctly naming any isomer of C₁₁H₁₅Br, moving beyond a simplistic answer to empower researchers with a robust analytical and nomenclatural methodology.

Foundational Analysis: Degree of Unsaturation

The first crucial step in identifying the structure of an unknown compound from its molecular formula is to calculate the Degree of Unsaturation (DoU), also known as the index of hydrogen deficiency.[1] This value reveals the total number of rings and/or π (pi) bonds within the molecule.[2][3]

The formula for calculating the DoU is: DoU = C - (H/2) - (X/2) + (N/2) + 1 Where:

-

C = number of carbon atoms

-

H = number of hydrogen atoms

-

X = number of halogen atoms (F, Cl, Br, I)[4]

-

N = number of nitrogen atoms

For C₁₁H₁₅Br :

-

C = 11

-

H = 15

-

X = 1 (Bromine)

-

N = 0

DoU = 11 - (15/2) - (1/2) + 0 + 1 DoU = 11 - 7.5 - 0.5 + 1 DoU = 11 - 8 + 1 = 4

A Degree of Unsaturation of 4 is a significant indicator.[1] A single benzene ring, which consists of one ring and three double bonds, accounts for exactly four degrees of unsaturation.[2] This strongly suggests that the core structure of most C₁₁H₁₅Br isomers will be an alkyl-substituted bromobenzene.

Systematic IUPAC Nomenclature Workflow

The IUPAC system provides an unambiguous method for naming organic compounds based on their molecular structure.[5] For substituted aromatic compounds, the process can be broken down into a logical sequence.[6][7]

Key IUPAC Rules Applied:

-

Parent Name : For monosubstituted benzenes, the parent name is "-benzene".[8] For some common substituted benzenes, like methylbenzene (toluene) or hydroxybenzene (phenol), IUPAC retains the common name as the parent.[7][8]

-

Numbering : For disubstituted benzenes, positions are indicated by numbers (1,2-, 1,3-, 1,4-) or the prefixes ortho- (o-), meta- (m-), and para- (p-), respectively.[9][10] For benzenes with more than two substituents, numbering is used to assign the lowest possible locants.[8]

-

Alphabetical Order : Substituents are listed in alphabetical order, irrespective of their locant number. Prefixes like 'di-' and 'tri-' are ignored for alphabetization.[11][12] The halogen is treated as a substituent, with the prefix "bromo-".[13]

-

Complex Substituents : If an alkyl substituent is larger than the benzene ring (seven or more carbons), the compound is named as a phenyl-substituted alkane. If the alkyl group is smaller, it's named as an alkyl-substituted benzene.[8]

Case Studies: Naming Isomers of C₁₁H₁₅Br

The molecular formula C₁₁H₁₅Br can correspond to numerous isomers.[14] Below are detailed examples illustrating the application of the IUPAC workflow to different structural possibilities.

| Case | Molecular Structure | Parent Chain/Ring | Substituents | IUPAC Name | PubChem CID |

| 1 | A benzene ring with a bromine atom and a straight-chain pentyl group at opposite positions. | Benzene | 1-bromo, 4-pentyl | 1-Bromo-4-pentylbenzene | 2735599[15] |

| 2 | A benzene ring attached to the first carbon of a 5-carbon chain, with a bromine atom also on that first carbon. | Pentane | 1-bromo, 1-phenyl | 1-Bromo-1-phenylpentane | N/A |

| 3 | A benzene ring attached to the first carbon of a 3-methylbutane chain, with a bromine atom also on that first carbon. | Butane | 1-bromo, 3-methyl, 1-phenyl | (1-Bromo-3-methylbutyl)benzene | 13945541[16] |

| 4 | A benzene ring attached to the first carbon of a 2-methylbutane chain, with a bromine atom also on that first carbon. | Butane | 1-bromo, 2-methyl, 1-phenyl | (1-Bromo-2-methylbutyl)benzene | 61083703[17] |

Detailed Naming Protocol (Case 1: 1-Bromo-4-pentylbenzene):

-

Identify Parent : The core is a benzene ring.

-

Identify Substituents : A bromine atom (-Br, "bromo") and a five-carbon alkyl chain (-C₅H₁₁, "pentyl").

-

Number the Ring : The two substituents are in a 1,4 relationship (para position). Numbering can start at either substituent.

-

Alphabetize : "Bromo" comes before "pentyl" alphabetically.

-

Assemble Name : The name is constructed by listing the substituents alphabetically with their locants, followed by the parent name: 1-Bromo-4-pentylbenzene .

Experimental Validation: Differentiating Isomers

While IUPAC nomenclature provides a unique name for each structure, experimental validation is essential to confirm the identity of a synthesized or isolated compound. Differentiating between isomers is a common analytical challenge.[18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful techniques for distinguishing isomers.[19]

-

¹H NMR : The splitting patterns and chemical shifts of aromatic protons can differentiate ortho, meta, and para substitution. For example, 1-bromo-4-pentylbenzene would show a characteristic symmetric AA'BB' pattern in the aromatic region, while a 1,2-disubstituted isomer would show a more complex, asymmetric pattern.

-

¹³C NMR : The number of unique signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms, which differs between isomers due to molecular symmetry.

-

-

Mass Spectrometry (MS) : Mass spectrometry can differentiate isomers based on their unique fragmentation patterns.[20] While isomers have the same molecular weight, the stability of the fragments formed upon ionization can vary significantly, leading to different mass spectra.[21] Techniques like tandem mass spectrometry (MS/MS) are particularly useful for this purpose.[22]

-

Chromatography : Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with MS, can separate isomers based on differences in their physical properties, such as boiling point and polarity, allowing for their individual identification.[21]

Databases such as the NIST Chemistry WebBook serve as authoritative resources for reference spectra and thermochemical data, aiding in the identification of known compounds.[23][24]

References

-

AUS-e-TUTE. (n.d.). IUPAC Name and Structure of Straight-Chain Haloalkanes (alkyl halides) Chemistry Tutorial. Retrieved January 10, 2026, from [Link]

-

CK-12 Foundation. (2026, January 1). Nomenclature of Haloalkanes and Haloarenes. Retrieved January 10, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). How to name halogenoalkanes haloalkanes alkyl halides. Retrieved January 10, 2026, from [Link]

-

Vedantu. (n.d.). Haloalkanes Nomenclature: Rules, Types & Practice Examples. Retrieved January 10, 2026, from [Link]

-

Chemistry LibreTexts. (2020, May 12). 7.4: Haloalkanes, or Alkyl Halides. Retrieved January 10, 2026, from [Link]

-

The Organic Chemistry Tutor. (2025, December 21). What Are IUPAC Rules For Aromatic Compound Naming? [Video]. YouTube. Retrieved January 10, 2026, from [Link]

-

Study.com. (n.d.). Naming Aromatic Compounds | Systems & Examples. Retrieved January 10, 2026, from [Link]

-

OpenStax. (2023, September 20). 15.1 Naming Aromatic Compounds. In Organic Chemistry. Retrieved January 10, 2026, from [Link]

-

Quora. (2023, February 24). What spectral technique is used to distinguish between structural isomers? Retrieved January 10, 2026, from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.1: Naming Aromatic Compounds. Retrieved January 10, 2026, from [Link]

-

Chemistry Steps. (n.d.). Naming Aromatic Compounds. Retrieved January 10, 2026, from [Link]

-

MDPI. (2025, August 1). Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. Retrieved January 10, 2026, from [Link]

-

National Institutes of Health. (n.d.). Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatization. Retrieved January 10, 2026, from [Link]

-

OpenOChem Learn. (n.d.). Degree of Unsaturation Calculator. Retrieved January 10, 2026, from [Link]

-

Fiveable. (n.d.). Calculating the Degree of Unsaturation | Organic Chemistry Class Notes. Retrieved January 10, 2026, from [Link]

-

Omni Calculator. (n.d.). Degree of Unsaturation Calculator. Retrieved January 10, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Bromo-4-pentylbenzene. PubChem Compound Database. Retrieved January 10, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). (1-Bromo-2-methylbutyl)benzene. PubChem Compound Database. Retrieved January 10, 2026, from [Link]

-

Lumen Learning. (n.d.). Calculating Degree of Unsaturation. MCC Organic Chemistry. Retrieved January 10, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). (1-Bromo-3-methylbutyl)benzene. PubChem Compound Database. Retrieved January 10, 2026, from [Link]

-

Chemistry LibreTexts. (2024, April 3). 7.3: Calculating Degree of Unsaturation. Retrieved January 10, 2026, from [Link]

-

Quora. (2016, August 18). What are the isomers of bromobenzene? Retrieved January 10, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook. Retrieved January 10, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved January 10, 2026, from [Link]

Sources

- 1. Degree of Unsaturation Calculator | OpenOChem Learn [learn.openochem.org]

- 2. fiveable.me [fiveable.me]

- 3. Calculating Degree of Unsaturation | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. omnicalculator.com [omnicalculator.com]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. youtube.com [youtube.com]

- 7. Naming Aromatic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. 15.1 Naming Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 9. study.com [study.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. How to name halogenoalkanes haloalkanes alkyl halides structure nomenclature general empirical structural skeletal displayed formula isomers molecules CFC CFCs HCFC HCFCs HFC HFCs chloroalkanes bromoalkanes chloroethanes bromoethanes chloropropanes bromopropanes molecules chlorobutanes bromobutanes cyclohaloalkane chlorocyclopropanes chlorocyclobutanes chlorocyclopentanes chlorocyclohexanes GCE AS A2 A level organic chemistry revision notes [docbrown.info]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Haloalkanes Nomenclature: Rules, Types & Practice Examples [vedantu.com]

- 14. quora.com [quora.com]

- 15. 1-Bromo-4-pentylbenzene | C11H15Br | CID 2735599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. (1-Bromo-3-methylbutyl)benzene | C11H15Br | CID 13945541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. (1-Bromo-2-methylbutyl)benzene | C11H15Br | CID 61083703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. lcms.cz [lcms.cz]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. quora.com [quora.com]

- 21. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]

- 22. Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Welcome to the NIST WebBook [webbook.nist.gov]

- 24. NIST Chemistry WebBook [webbook.nist.gov]

An In-Depth Technical Guide to the Solubility of Bromopentamethylbenzene in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of bromopentamethylbenzene (1-bromo-2,3,4,5,6-pentamethylbenzene), a key intermediate in various fields of organic synthesis, including pharmaceuticals and materials science.[1] In the absence of extensive publicly available quantitative solubility data for this specific compound, this guide synthesizes foundational principles of solubility, draws logical inferences from structurally analogous compounds, and presents a robust framework for the experimental determination of its solubility profile. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals, enabling informed solvent selection for synthesis, purification, and formulation.

Introduction: The Critical Role of Solubility in the Application of this compound

This compound (C₁₁H₁₅Br) is a solid, white crystalline compound with a melting point of 161-162°C and a boiling point of 290°C.[2][3] Its molecular structure, featuring a fully substituted, electron-rich benzene ring, makes it a valuable precursor in the synthesis of complex organic molecules. The successful application of this compound in any chemical process is fundamentally dependent on its interaction with solvents. Solubility dictates reaction kinetics, defines purification strategies such as crystallization, and is a critical parameter in the formulation of final products.

An understanding of its solubility in a diverse range of organic solvents—from nonpolar hydrocarbons to polar aprotic and protic systems—is paramount for:

-

Reaction Optimization: Ensuring that reactants are in the same phase is crucial for efficient molecular interaction.

-

Purification Excellence: The selection of an appropriate solvent system is key to effective purification by crystallization, enabling the isolation of high-purity this compound.

-

Analytical Method Development: The choice of solvent is critical for techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide will delve into the theoretical underpinnings of this compound's solubility, provide an expected qualitative solubility profile, and offer detailed, field-proven protocols for its quantitative determination.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a crystalline organic solid like this compound in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. The dissolution process can be conceptualized as a three-step thermodynamic process:

-

Overcoming Solute-Solute Interactions: Energy is required to break the crystal lattice forces of solid this compound.

-

Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

-

Establishing Solute-Solvent Interactions: Energy is released when the solute molecule is solvated by the solvent molecules.

The overall enthalpy of the solution is the sum of the energy changes in these three steps. For dissolution to be favorable, the energy released in the third step should ideally compensate for the energy required in the first two steps.

The primary intermolecular forces at play for this compound are London dispersion forces, given its nonpolar, hydrocarbon-rich structure. The bromine atom introduces a degree of polarity, allowing for weak dipole-dipole interactions.

The following diagram illustrates the logical relationship between the physicochemical properties of this compound and its expected solubility.

Caption: Logical workflow of the dissolution process for this compound.

Expected Qualitative Solubility Profile

While quantitative data is scarce, a qualitative solubility profile for this compound can be predicted based on its structure and the known solubility of analogous compounds such as bromobenzene and hexamethylbenzene.[1][2][4] this compound is insoluble in water.[2][3]

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Nonpolar | Toluene, Hexane, Benzene | Soluble | The dominant London dispersion forces in these solvents are highly compatible with the large, nonpolar pentamethylphenyl group of the solute. Hexamethylbenzene, a close structural analog, is soluble in benzene.[4] |

| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Acetone, Ethyl Acetate | Soluble | These solvents possess dipole moments that can engage in dipole-dipole interactions with the C-Br bond of this compound. Their organic nature also effectively solvates the nonpolar portion of the molecule. Bromobenzene is soluble in acetone and diethyl ether.[2][5] |

| Polar Protic | Ethanol, Methanol | Sparingly Soluble | The strong hydrogen bonding network of these solvents is not easily disrupted by the weaker intermolecular forces of this compound. Solubility is expected to be limited. Hexamethylbenzene is soluble in ethanol.[4] |

| Aqueous | Water | Insoluble | The high polarity and extensive hydrogen bonding of water make it a very poor solvent for the largely nonpolar this compound.[2][3] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.

Materials and Equipment

-

This compound (high purity)

-

Analytical grade organic solvents

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Experimental Workflow

The following diagram outlines the key steps in the experimental determination of this compound's solubility.

Caption: Experimental workflow for solubility determination.

Detailed Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid after equilibration is essential to confirm that a saturated solution has been achieved.

-

Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Centrifuge the vials to further sediment the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

-

Dilution: Accurately dilute the filtered supernatant with a known volume of the solvent to ensure the concentration falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, and determine the concentration using the previously generated calibration curve.

-

Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table, allowing for easy comparison across different solvents.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Toluene | 25 | Experimental Data | Experimental Data |

| Hexane | 25 | Experimental Data | Experimental Data |

| THF | 25 | Experimental Data | Experimental Data |

| DCM | 25 | Experimental Data | Experimental Data |

| Acetone | 25 | Experimental Data | Experimental Data |

| Ethanol | 25 | Experimental Data | Experimental Data |

The interpretation of this data will provide invaluable insights for process optimization, enabling the selection of the most appropriate solvent for a given application, whether it be for achieving a high concentration for a reaction or for inducing crystallization for purification.

Conclusion

References

-

Sunrise Group. (n.d.). Bromobenzene. Retrieved from [Link]

-

Solubility of Things. (n.d.). Bromobenzene. Retrieved from [Link]

-

Wikipedia. (n.d.). Hexamethylbenzene. Retrieved from [Link]

-

PubChem. (n.d.). Bromobenzene. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Bromobenzene = 99.5 GC 108-86-1 [sigmaaldrich.com]

- 4. Hexamethylbenzene - Wikipedia [en.wikipedia.org]

- 5. Bromobenzene - Aromatic Compounds - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]

An In-Depth Technical Guide to the Spectral Data Interpretation of Bromopentamethylbenzene

Abstract

This technical guide provides a comprehensive analysis of the spectral data of bromopentamethylbenzene (1-bromo-2,3,4,5,6-pentamethylbenzene). Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth interpretation of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data. By elucidating the correlation between molecular structure and spectral output, this guide serves as a practical reference for the characterization of polysubstituted aromatic compounds. Methodologies for data acquisition are also detailed to ensure scientific rigor and reproducibility.

Introduction: The Structural Elucidation of a Polysubstituted Aromatic Compound

This compound is a halogenated aromatic hydrocarbon with a molecular formula of C₁₁H₁₅Br. Its structure consists of a benzene ring fully substituted with five methyl groups and one bromine atom. The high degree of substitution and the presence of a heavy halogen atom confer unique spectral characteristics upon this molecule. Understanding these characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This guide will systematically dissect the information encoded within each major spectroscopic technique, providing both theoretical underpinnings and practical interpretation. Due to the limited availability of published, high-resolution spectral data for this compound, this guide will also draw upon data from the closely related analogue, bromodurene (1-bromo-2,3,5,6-tetramethylbenzene), to illustrate key interpretive principles. This comparative approach will highlight the influence of methyl group substitution on the spectral features of brominated polymethylbenzenes.

Caption: Molecular Structure of this compound.

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles and Expected Chemical Shifts

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. For this compound, all protons are part of methyl groups attached to the benzene ring. The chemical shift (δ) of these protons is influenced by the electron density of the aromatic ring and the electronic effects of the substituents.

The five methyl groups are in different chemical environments due to their positions relative to the bromine atom. We can categorize them as:

-

Ortho methyl groups: Two methyl groups adjacent to the bromine atom.

-

Meta methyl groups: Two methyl groups two carbons away from the bromine atom.

-

Para methyl group: One methyl group directly opposite the bromine atom.

Due to the symmetry of the molecule, the two ortho methyl groups are chemically equivalent, and the two meta methyl groups are also chemically equivalent. Therefore, we expect to see three distinct signals in the ¹H NMR spectrum, corresponding to the ortho, meta, and para methyl groups. The integration of these signals should be in a 6:6:3 ratio, respectively.

The bromine atom is an electronegative, electron-withdrawing group through induction, which generally deshields nearby protons, shifting their signals downfield (to a higher ppm value). Conversely, methyl groups are weakly electron-donating. The interplay of these effects will determine the precise chemical shifts.

Data Interpretation: A Comparative Analysis

| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Bromodurene | Aromatic-H | ~6.87 | Singlet | 1H |

| Methyl-H (ortho to Br) | ~2.34 | Singlet | 6H | |

| Methyl-H (meta to Br) | ~2.26 | Singlet | 6H |

Data for bromodurene is sourced from ChemicalBook.[1]

For this compound, we would predict the following:

-

The ortho methyl protons are expected to be the most deshielded due to the proximity of the electron-withdrawing bromine atom and will appear at the highest chemical shift.

-

The para methyl protons will be the least affected by the bromine's inductive effect and will likely appear at the lowest chemical shift.

-

The meta methyl protons will have a chemical shift intermediate between the ortho and para protons.

All methyl group signals are expected to be singlets as there are no adjacent protons to cause spin-spin splitting.

Experimental Protocol: ¹H NMR Spectroscopy

Caption: Workflow for ¹H NMR Spectroscopy.

-

Sample Preparation: Accurately weigh 5-10 mg of the purified this compound. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The solvent should be chosen for its ability to dissolve the sample and for its minimal interference in the spectral region of interest.[2]

-

NMR Tube: Transfer the solution into a clean 5 mm NMR tube using a Pasteur pipette. The final solution height should be approximately 4-5 cm.

-

Spectrometer Insertion: Wipe the outside of the NMR tube and place it in a spinner turbine. Adjust the depth so the sample is centered in the RF coil. Insert the sample into the NMR spectrometer.

-

Spectrometer Setup: Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity and optimal resolution. Tune and match the probe for the ¹H nucleus.

-

Data Acquisition: Set the appropriate spectral parameters, including the number of scans, acquisition time, and relaxation delay. Acquire the Free Induction Decay (FID).

-

Data Processing: Perform a Fourier transform on the FID to obtain the spectrum. Apply phase and baseline corrections. Integrate the signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Carbon-13 (¹³C) Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Theoretical Principles and Expected Chemical Shifts

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In proton-decoupled ¹³C NMR, each unique carbon atom gives a single peak. For this compound, we expect to see signals for both the aromatic ring carbons and the methyl group carbons.

Due to the molecule's symmetry, we anticipate four distinct signals for the aromatic carbons:

-

C-Br (ipso-carbon): The carbon atom directly bonded to the bromine.

-

C-CH₃ (ortho): The two carbon atoms adjacent to the C-Br bond.

-

C-CH₃ (meta): The two carbon atoms meta to the C-Br bond.

-

C-CH₃ (para): The carbon atom para to the C-Br bond.

We also expect three distinct signals for the methyl carbons, corresponding to the ortho, meta, and para positions.

The chemical shifts of the aromatic carbons are influenced by the substituents. The "heavy atom effect" of bromine can cause the ipso-carbon (C-Br) to be shielded (shifted upfield) more than expected based on electronegativity alone.[3] The methyl-substituted aromatic carbons will appear in the typical aromatic region (120-150 ppm).[4] The methyl carbons themselves will appear in the aliphatic region (typically 15-25 ppm).

Data Interpretation

Based on general principles and data for related compounds, the following assignments can be predicted for the ¹³C NMR spectrum of this compound:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| Aromatic C-Br | ~120-130 | Heavy atom effect of bromine.[3] |

| Aromatic C-CH₃ (ortho, meta, para) | ~130-140 | Typical range for substituted aromatic carbons. |

| Methyl Carbons | ~15-25 | Typical range for methyl groups on an aromatic ring. |

The relative intensities of the signals for the protonated aromatic carbons are expected to be higher than that of the quaternary (ipso and methyl-substituted) carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that for ¹H NMR, with the following key differences:

-

Sample Concentration: A higher sample concentration (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.

-

Acquisition Parameters: Longer acquisition times and/or a greater number of scans are typically necessary to achieve a good signal-to-noise ratio. Proton decoupling is employed to simplify the spectrum to single lines for each carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

Theoretical Principles and Expected Absorptions

FTIR spectroscopy detects the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For this compound, key absorptions are expected for C-H bonds in the methyl groups, C-C bonds within the aromatic ring, and the C-Br bond.

-

C-H Stretching (Methyl Groups): Strong absorptions are expected in the range of 2850-3000 cm⁻¹.

-

Aromatic C-C Stretching: A series of bands, often of medium intensity, are characteristic of the benzene ring and typically appear in the 1400-1600 cm⁻¹ region.[5]

-

C-H Bending (Methyl Groups): Absorptions due to the bending vibrations of the methyl C-H bonds will be present in the fingerprint region.

-

C-Br Stretching: The C-Br stretching vibration is expected to produce a strong absorption at a low wavenumber, typically in the range of 500-600 cm⁻¹.[6]

Data Interpretation

The FTIR spectrum of this compound will provide a unique "fingerprint" for the molecule. The presence of the characteristic aromatic C-C stretching bands and the strong C-Br absorption are key diagnostic features.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (sp³ C-H) | 2850 - 3000 | Strong |

| C-C Stretch (Aromatic) | 1400 - 1600 | Medium |

| C-Br Stretch | 500 - 600 | Strong |

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

Caption: Workflow for FTIR Spectroscopy (KBr Pellet Method).

-

Sample and KBr Preparation: Gently grind 1-2 mg of the solid this compound sample in an agate mortar and pestle. Add approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr).[7][8]

-

Mixing: Thoroughly mix the sample and KBr by grinding them together until a fine, homogeneous powder is obtained.[7]

-

Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[9]

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Acquire a background spectrum of the empty sample compartment. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Theoretical Principles and Expected Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, electron ionization (EI) is a common technique.

-

Molecular Ion (M⁺): The molecular ion peak will correspond to the molecular weight of this compound (226.05 g/mol for the most abundant isotopes). A key feature will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio.[10] This will result in two molecular ion peaks of nearly equal intensity, M⁺ and (M+2)⁺, at m/z 226 and 228, respectively.

-

Fragmentation: The molecular ion is often unstable and will fragment. Common fragmentation pathways for bromoarenes include:

-

Loss of a bromine radical (•Br): This would result in a fragment ion at m/z 147 (226 - 79 or 228 - 81). This is often a prominent peak.

-

Loss of a methyl radical (•CH₃): This would lead to a fragment ion with an isotopic pattern at m/z 211 and 213.

-

Loss of HBr: This may also occur, leading to a fragment at m/z 146.

-

Data Interpretation

The mass spectrum of this compound is expected to be characterized by the prominent M⁺/(M+2)⁺ doublet and a significant peak corresponding to the loss of a bromine atom.

| m/z | Proposed Fragment | Significance |

| 226, 228 | [C₁₁H₁₅Br]⁺ | Molecular ion peak with bromine isotopic pattern. |

| 147 | [C₁₁H₁₅]⁺ | Loss of a bromine radical. |

| 211, 213 | [C₁₀H₁₂Br]⁺ | Loss of a methyl radical. |

The base peak (the most intense peak in the spectrum) is likely to be the m/z 147 fragment, as the C-Br bond is relatively weak and its cleavage leads to a stable pentamethylphenyl cation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Caption: Workflow for GC-MS Analysis.

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.[11]

-

GC-MS Parameters:

-

Injector: Set to a temperature that ensures rapid volatilization of the sample (e.g., 250 °C).

-

Column: Use a capillary column suitable for the separation of aromatic compounds (e.g., a 30 m x 0.25 mm column with a 5% phenyl-methylpolysiloxane stationary phase).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).[12]

-

Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.

-

Mass Spectrometer: The ion source is typically operated at 70 eV for electron ionization. The mass analyzer is set to scan a relevant mass range (e.g., m/z 40-300).

-

-

Data Acquisition and Analysis: The separated components eluting from the GC column are introduced into the mass spectrometer. The resulting mass spectra are recorded and can be compared to spectral libraries for identification.

Conclusion